molecular formula C10H10F3NO2 B113031 (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 793663-51-1

(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B113031
CAS No.: 793663-51-1
M. Wt: 233.19 g/mol
InChI Key: WZXBASRNQXYUIP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative featuring a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions are optimized to ensure good functional group tolerance and high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The scalability of these methods is crucial for producing sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions are typically mild to moderate, ensuring the stability of the trifluoromethyl group.

Major Products

The major products formed from these reactions include oximes, nitriles, difluoromethyl derivatives, and various substituted phenylpropanoic acids.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is used as a building block for synthesizing more complex fluorinated compounds. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting molecules .

Biology

In biological research, this compound is studied for its potential as a bioisostere in drug design. The trifluoromethyl group can mimic the properties of other functional groups, making it valuable in the development of pharmaceuticals.

Medicine

In medicine, ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is investigated for its potential therapeutic applications. Its unique chemical structure may offer advantages in terms of bioavailability and metabolic stability.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased hydrophobicity and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
  • ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
  • ®-3-Amino-3-(3-(difluoromethyl)phenyl)propanoic acid

Uniqueness

®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is unique due to the position of the trifluoromethyl group on the phenyl ring. This specific positioning can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXBASRNQXYUIP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375874
Record name (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793663-51-1
Record name (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.